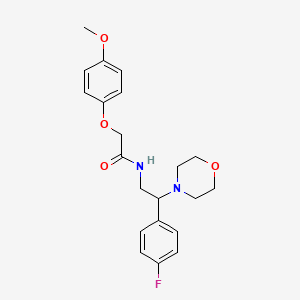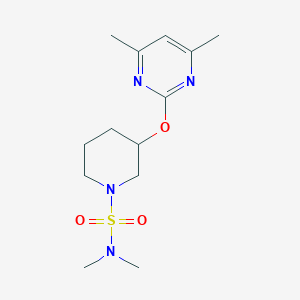![molecular formula C25H27N5O2 B2819819 9-(3,5-dimethylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 845664-35-9](/img/structure/B2819819.png)
9-(3,5-dimethylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that includes a pyrimidine and purine structure, which are common in many biological molecules . Pyrimidines and purines are basic components of nucleotides in DNA and RNA. They are heterocyclic aromatic organic compounds consisting of a pyrimidine ring or a purine ring fused to an imidazole ring .
Molecular Structure Analysis
The molecular structure of your compound seems to be complex with multiple rings including a pyrimidine and a purine structure. Purine is a heterocyclic aromatic organic compound consisting of a six-membered pyrimidine ring and a five-membered imidazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone, a related compound, is a liquid with a flash point of 121 °C .Aplicaciones Científicas De Investigación
Scientific Research Applications of Pyrimido[2,1-f]purine Diones
Adenosine Receptor Affinity A study on pyrimido- and pyrazinoxanthines evaluated their affinities for adenosine receptors, highlighting the potential of these compounds in modulating receptor activities, which could have implications in neurological disorders and other conditions where adenosine receptors play a crucial role (Szymańska et al., 2016).
Potential Psychotropic Activity Research into 8-aminoalkyl derivatives of purine-2,6-dione with various substituents has explored their affinity for serotonin receptors, suggesting potential applications in treating psychiatric disorders due to their antidepressant and anxiolytic properties (Chłoń-Rzepa et al., 2013).
Anti-inflammatory Activity Substituted analogues of pyrimido[2,1-f]purine diones have shown anti-inflammatory activity in models of chronic inflammation, suggesting their potential use in developing new anti-inflammatory agents (Kaminski et al., 1989).
Serotonin Receptor Ligands New derivatives of arylpiperazine with the pyrimido[2,1-f]purine fragment have been investigated for their high affinity for serotonin and alpha receptors, indicating their potential as novel ligands with therapeutic applications (Jurczyk et al., 2004).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
9-(3,5-dimethylphenyl)-1-methyl-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2/c1-17-14-18(2)16-20(15-17)28-11-7-12-29-21-22(26-24(28)29)27(3)25(32)30(23(21)31)13-10-19-8-5-4-6-9-19/h4-6,8-9,14-16H,7,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXXNFSKSXFXRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3,5-dimethylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxopurin-8-yl]amino]propanoic acid](/img/structure/B2819737.png)
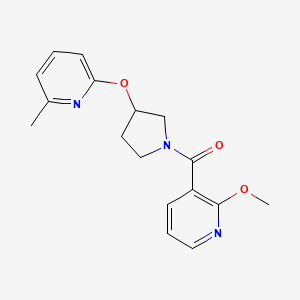
![1-[4-(3-Propan-2-ylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2819740.png)
![ethyl 1-[3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanoyl]piperidine-3-carboxylate](/img/structure/B2819741.png)
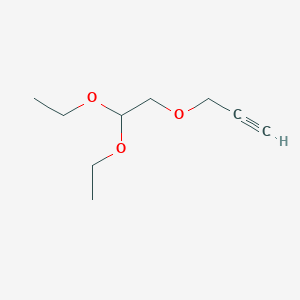
![(1r,2r,4s)-Rel-7-boc-7-azabicyclo[2.2.1]heptan-2-ol](/img/structure/B2819743.png)
![2-chloro-1-dibenzo[b,f][1,4]oxazepin-10(11H)-yl-1-ethanone](/img/structure/B2819745.png)
![3-Methyl-2-[1-(pyridin-3-yl)ethoxy]pyridine](/img/structure/B2819747.png)
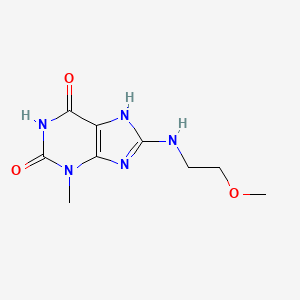
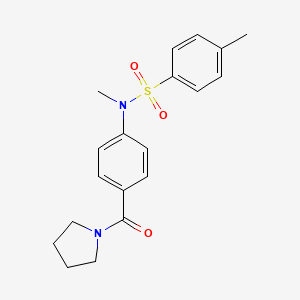
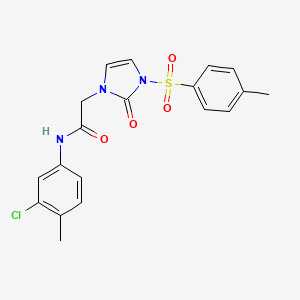
![2-cyclopentyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2819754.png)
